

# Physical and chemical properties of 2-Iodo-5-(Trifluoromethyl)phenol

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## Compound of Interest

Compound Name: **2-Iodo-5-(Trifluoromethyl)phenol**

Cat. No.: **B172605**

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## An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Iodo-5-(trifluoromethyl)phenol** (CAS No. 102771-00-6). This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl group. This document details its physicochemical characteristics, spectroscopic profile, plausible synthetic and analytical methodologies, and its role in modern drug design. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational resource for its application in advanced synthesis and research.

## Physical and Chemical Properties

**2-Iodo-5-(trifluoromethyl)phenol** is a halogenated and fluorinated phenol derivative. The presence of an iodine atom provides a site for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the overall electronic nature of the aromatic ring.

Table 1: Physicochemical Properties of **2-Iodo-5-(trifluoromethyl)phenol**

Property	Value	Source(s)
CAS Number	102771-00-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> IO	<a href="#">[1]</a>
Molecular Weight	288.01 g/mol	<a href="#">[1]</a>
Appearance	Powder or liquid	<a href="#">[4]</a>
Boiling Point	201.3°C at 760 mmHg	<a href="#">[5]</a>
Density	2.007 g/cm <sup>3</sup>	<a href="#">[5]</a>
Purity	Typically ≥98%	<a href="#">[3]</a>
Storage	Store in a cool, dark place under an inert atmosphere.	<a href="#">[6]</a>
SMILES	OC1=CC(C(F)(F)F)=CC=C1I	<a href="#">[2]</a>
InChIKey	Data not available in search results	

## Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of **2-Iodo-5-(trifluoromethyl)phenol**. While specific spectra are not widely published, the expected analytical data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region ( $\delta$ 7.0-8.0 ppm). A broad singlet for the phenolic hydroxyl proton (variable chemical shift, can be exchanged with D <sub>2</sub> O).
<sup>13</sup> C NMR	Signals for seven distinct carbon atoms. The carbon bearing the CF <sub>3</sub> group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the typical $\delta$ 110-160 ppm range.
<sup>19</sup> F NMR	A singlet for the -CF <sub>3</sub> group.
IR Spectroscopy	A broad O-H stretching band around 3200-3600 cm <sup>-1</sup> . C-O stretching around 1200-1260 cm <sup>-1</sup> . C-F stretching bands in the 1000-1350 cm <sup>-1</sup> region. Aromatic C=C stretching around 1450-1600 cm <sup>-1</sup> .
Mass Spectrometry (EI)	A molecular ion peak (M <sup>+</sup> ) at m/z 288. Characteristic fragmentation patterns include the loss of iodine (M-127) and potentially the trifluoromethyl group (M-69).

## Experimental Protocols

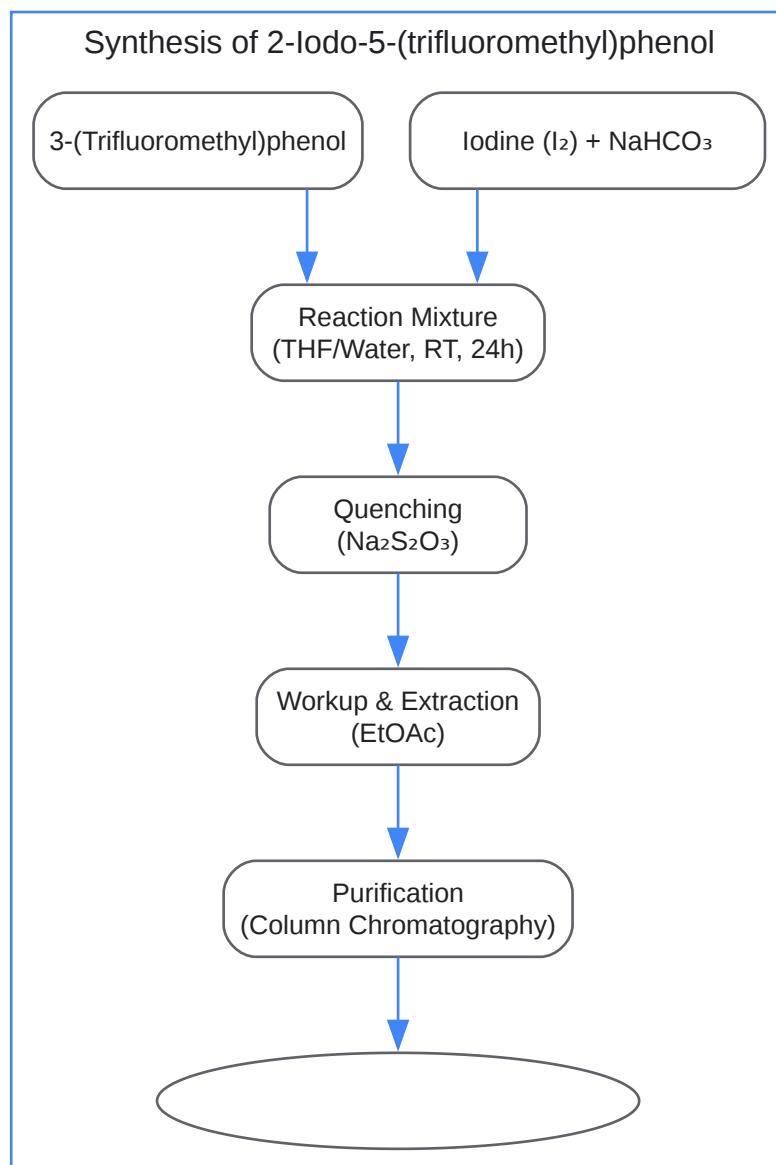
### Synthesis

A plausible synthetic route for **2-*Iodo-5-(trifluoromethyl)phenol*** involves the electrophilic iodination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. Due to the strong activating and directing effect of the hydroxyl group, iodination is expected to occur at the positions ortho and para to it.

#### Protocol: Synthesis of **2-*Iodo-5-(trifluoromethyl)phenol***

This protocol is adapted from the synthesis of the related isomer, 2-*ido-4-(trifluoromethyl)phenol*.<sup>[7]</sup>

- Dissolution: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran and water.
- Addition of Reagents: Add sodium bicarbonate or sodium carbonate (1.1 eq.) to the solution, followed by the portion-wise addition of iodine (1.1 eq.).
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate or thiourea until the dark color disappears.[7]
- Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane as the eluent, to afford pure **2-Iodo-5-(trifluoromethyl)phenol**.[7]



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Caption: Synthetic workflow for **2-Iodo-5-(trifluoromethyl)phenol**.

## Analytical Methods

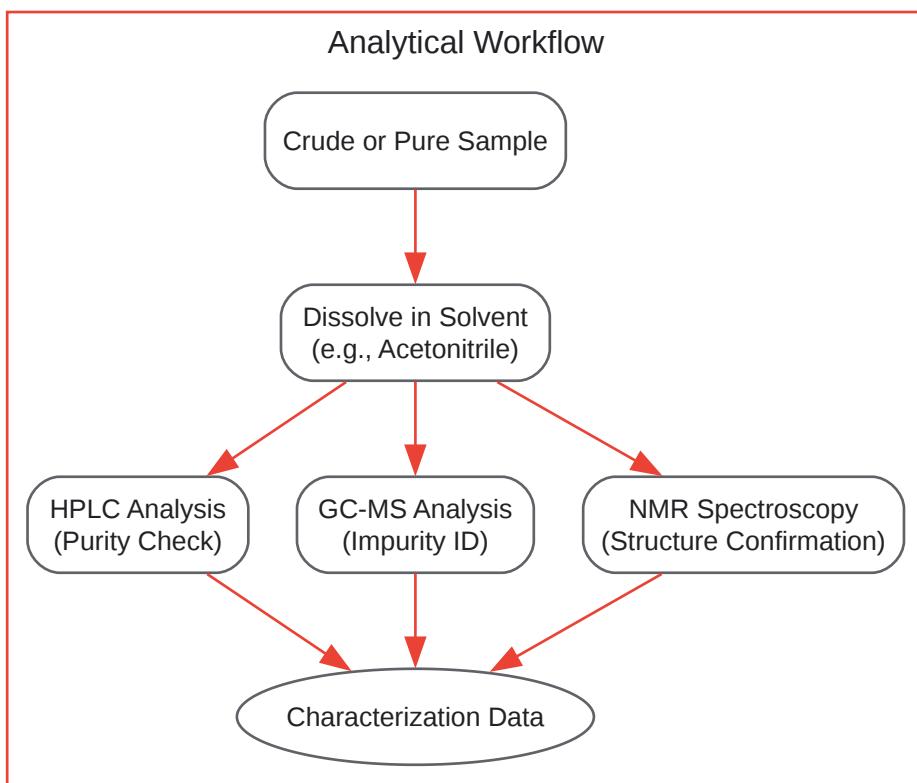
Protocol: HPLC Analysis

This is a general protocol for the analysis of substituted phenols and can be optimized for **2-Iodo-5-(trifluoromethyl)phenol**.<sup>[8][9]</sup>

- Instrumentation: HPLC system with a UV detector.
- Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL.

#### Protocol: GC-MS Analysis

- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column such as a DB-5ms or equivalent.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to ensure the elution of the compound.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.



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Caption: General workflow for the analysis and characterization.

## Reactivity and Stability

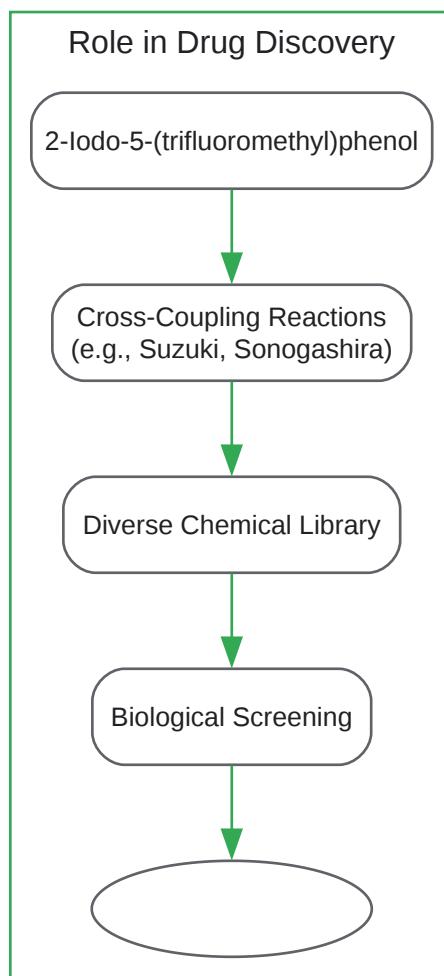
- Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.
- Aromatic Ring: The trifluoromethyl group deactivates the ring towards electrophilic substitution, while the hydroxyl group is activating. The iodine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block.
- Stability: The compound is generally stable under standard conditions. However, phenols can be sensitive to oxidation, so storage under an inert atmosphere is recommended. Trifluoromethylphenols may undergo aqueous defluorination under certain environmental conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Applications in Research and Drug Development

The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[\[13\]](#) **2-Iodo-5-(trifluoromethyl)phenol** serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

- Improved Metabolic Stability: The C-F bond is very strong, making the -CF<sub>3</sub> group resistant to metabolic degradation, which can increase the half-life of a drug.[\[13\]](#)
- Enhanced Lipophilicity: The -CF<sub>3</sub> group increases the lipophilicity of a molecule (Hansch  $\pi$  value of +0.88), which can improve its ability to cross cell membranes and enhance its bioavailability.[\[13\]](#)
- Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby improving binding affinity and potency.[\[13\]](#)[\[14\]](#)
- Modulation of pKa: The electron-withdrawing nature of the -CF<sub>3</sub> group lowers the pKa of the phenolic proton, influencing its ionization state at physiological pH.
- Synthetic Handle: The iodine atom provides a reactive site for the introduction of further molecular complexity through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery screening.

While specific biological activities or signaling pathways for **2-Iodo-5-(trifluoromethyl)phenol** are not extensively documented in the public domain, its structural motifs are present in various biologically active compounds. For example, trifluoromethyl-substituted phenols are investigated for a range of activities, including their potential as larvicides.[\[15\]](#)



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Caption: Logical relationship in drug discovery applications.

## Safety Information

As with all laboratory chemicals, **2-Iodo-5-(trifluoromethyl)phenol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

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